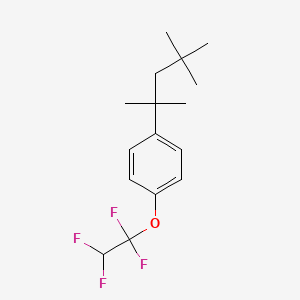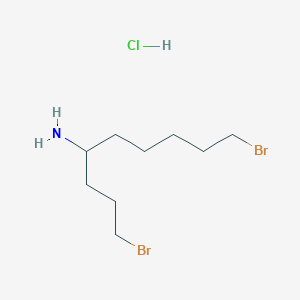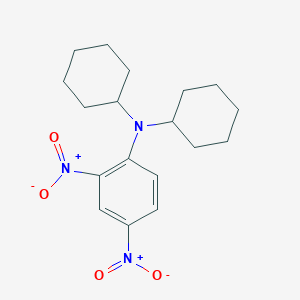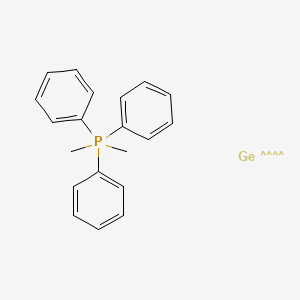
1,1,7,8-Tetramethyl-1,2,3,4-tetrahydrophenanthrene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,7,8-Tetramethyl-1,2,3,4-tetrahydrophenanthrene is an organic compound with the molecular formula C18H22 It is a derivative of phenanthrene, characterized by the presence of four methyl groups at the 1, 1, 7, and 8 positions and a partially hydrogenated phenanthrene ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,7,8-Tetramethyl-1,2,3,4-tetrahydrophenanthrene typically involves the hydrogenation of phenanthrene derivatives. One common method is the catalytic hydrogenation of 1,7-dimethylphenanthrene using a suitable catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions. The reaction proceeds as follows:
1,7-Dimethylphenanthrene+H2Pd/Cthis compound
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors and employing more efficient catalysts. The process involves the same catalytic hydrogenation reaction but with enhanced control over temperature, pressure, and catalyst loading to achieve higher yields and purity.
化学反応の分析
Types of Reactions
1,1,7,8-Tetramethyl-1,2,3,4-tetrahydrophenanthrene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Further hydrogenation can lead to the complete saturation of the phenanthrene ring system.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: H2 gas with Pd/C or other hydrogenation catalysts.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Fully saturated hydrocarbon derivatives.
Substitution: Halogenated derivatives or other substituted phenanthrene compounds.
科学的研究の応用
1,1,7,8-Tetramethyl-1,2,3,4-tetrahydrophenanthrene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound for studying hydrogenation reactions.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and advanced materials with unique properties.
作用機序
The mechanism of action of 1,1,7,8-Tetramethyl-1,2,3,4-tetrahydrophenanthrene involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. For example, it may interact with cytochrome P450 enzymes, affecting their catalytic activity and influencing metabolic pathways. Additionally, its structural features allow it to participate in various chemical reactions, leading to the formation of bioactive metabolites.
類似化合物との比較
Similar Compounds
1,2,3,4-Tetrahydrophenanthrene: A partially hydrogenated phenanthrene derivative without the methyl groups.
1-Keto-1,2,3,4-tetrahydrophenanthrene: A ketone derivative with a similar hydrogenated ring system.
1,1,4,4-Tetramethyl-1,2,3,4-tetrahydronaphthalene: A related compound with a different ring structure but similar methyl substitution.
Uniqueness
1,1,7,8-Tetramethyl-1,2,3,4-tetrahydrophenanthrene is unique due to its specific methyl substitution pattern, which imparts distinct chemical and physical properties
特性
CAS番号 |
133086-46-1 |
|---|---|
分子式 |
C18H22 |
分子量 |
238.4 g/mol |
IUPAC名 |
1,1,7,8-tetramethyl-3,4-dihydro-2H-phenanthrene |
InChI |
InChI=1S/C18H22/c1-12-7-8-15-14(13(12)2)9-10-17-16(15)6-5-11-18(17,3)4/h7-10H,5-6,11H2,1-4H3 |
InChIキー |
BJGYJVBOPOSLRO-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C2=C(C=C1)C3=C(C=C2)C(CCC3)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![2-Propenamide, N-[3-(dimethylamino)propyl]-3-phenyl-](/img/structure/B14279218.png)

![[3-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]phosphonic acid](/img/structure/B14279224.png)
![N'-{1-[(2R,5S)-5-(Hydroxymethyl)oxolan-2-yl]-2-oxo-1,2-dihydropyrimidin-4-yl}-N,N-dipropylmethanimidamide](/img/structure/B14279229.png)



![4-{2-[4-(Pentyloxy)phenyl]pyrimidin-5-YL}phenol](/img/structure/B14279248.png)
